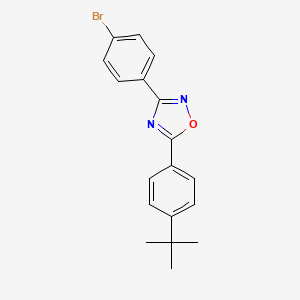![molecular formula C28H31N3O3 B11616860 N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11616860.png)
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes an ethoxymethyl group, an ethyl-methylphenyl group, and a methoxyphenyl group attached to a benzodiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzodiazole core, followed by the introduction of the ethoxymethyl, ethyl-methylphenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl bromide, methoxybenzene, and acetic anhydride, under conditions such as refluxing in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that can be easily recycled and reused is emphasized to make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under anhydrous conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
- N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-HYDROXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
- N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-CHLOROPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Uniqueness
What sets N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxymethyl group, in particular, enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C28H31N3O3 |
|---|---|
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C28H31N3O3/c1-5-21-11-9-10-20(3)27(21)31(19-34-6-2)26(32)18-30-25-13-8-7-12-24(25)29-28(30)22-14-16-23(33-4)17-15-22/h7-17H,5-6,18-19H2,1-4H3 |
Clé InChI |
VOHPGXQBXBQGTE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11616778.png)

![methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616790.png)
![N-tert-butyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11616792.png)
![(2Z)-N-(4-ethoxyphenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11616795.png)
![3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11616806.png)
![4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11616810.png)
![5-chloro-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11616812.png)
![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11616822.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B11616832.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616833.png)
![ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11616840.png)
![Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11616844.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11616847.png)
